molecular formula C16H9BrN2O4 B5423454 6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B5423454
M. Wt: 373.16 g/mol
InChI Key: LYHFJLDBRJKNBU-QPJJXVBHSA-N
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Description

6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a bromine atom, a nitrophenyl group, and a benzoxazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materialsThe final step usually involves the formation of the benzoxazinone ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one is unique due to its combination of a bromine atom, a nitrophenyl group, and a benzoxazinone core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

6-bromo-2-[(E)-2-(3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2O4/c17-11-5-6-14-13(9-11)16(20)23-15(18-14)7-4-10-2-1-3-12(8-10)19(21)22/h1-9H/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHFJLDBRJKNBU-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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